BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Characterization
of N-Desmethylhydroxyterbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: N-Desmethylhydroxyterbinafine
CAS No.: 162227-14-7
Cat. No.: B1145590
. J

Executive Summary & Metabolic Context
N-Desmethylhydroxyterbinafine (C
H

NO, MW 293.41 Da) represents a dual-transformation metabolite of Terbinafine. It is formed via
two primary enzymatic modifications:

» N-Demethylation: Removal of the N-methyl group (mediated by CYP2C9, CYP1A2).[1][2]

» Hydroxylation: Oxidation of the aliphatic side chain (specifically the tert-butyl group) or the
naphthalene ring.

While ring-hydroxylated isomers exist, the side-chain hydroxylated variant (oxidation of a
terminal methyl to a hydroxymethyl group) is the critical intermediate precursor to N-
desmethylcarboxyterbinafine, the major urinary metabolite in humans. This guide focuses on
characterizing this specific pharmacokinetically relevant isomer.

Why Characterization Matters

» Bioanalysis: Distinguishing the hydroxy metabolite (m/z 294) from the N-oxide of the
desmethyl metabolite (also m/z 294) is critical for accurate PK modeling.
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o Toxicity: Understanding the stability of the allylamine bridge in this metabolite is essential, as

cleavage can generate reactive aldehydes (e.g., TBF-A) implicated in idiosyncratic

hepatotoxicity.

Physicochemical Profile

Metabolite (N-

Property Parent (Terbinafine)
Desmethylhydroxy)
C C
Formula H H
N NO
Monoisotopic Mass 291.20 Da 293.18 Da
[M+H] 292.21 294.19

) Tertiary Allylamine,
Key Functional Groups
Naphthalene, Alkyne

Secondary Amine, Primary
Alcohol (or Phenol), Alkyne

uv 224283 nm

~224, 283 nm (Naphthalene

chromophore retained)

Mass Spectrometry (LC-MS/MS) Characterization

Mass spectrometry is the primary tool for detection in biological matrices (plasma/urine). The

loss of the methyl group and the addition of oxygen create a distinct fragmentation pattern.

lonization & Precursor Selection

« lonization Source: Electrospray lonization (ESI) in Positive Mode.[3]

e Precursor lon:m/z 294.2

Fragmentation Pathway (MS/MS)

The fragmentation logic relies on the cleavage of the C-N bond flanking the central nitrogen.
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o Fragment A (Naphthalene Moiety):
o Cleavage of the N-methylene bond yields the naphthylmethyl cation.
o m/z 141.1 (Standard Terbinafine fragment).

o Diagnostic Value: Presence of m/z 141 indicates the naphthalene ring is likely intact
(unsubstituted). If the hydroxylation were on the ring, this fragment would shift to m/z 157.

o Fragment B (Aliphatic Side Chain):

[e]

Cleavage yields the amine-containing aliphatic chain.

o

Parent Chain: m/z 152 (for Terbinafine).

[¢]

Metabolite Chain: m/z 154 (Desmethyl + Hydroxy).

[e]

Mechanism:[1][2][4][5] The shift from 152 to 154 is complex. N-demethylation (-14) +
Hydroxylation (+16) = Net +2.

MRM Transitions for Bioanalysis

For quantitative LC-MS/MS assays, use the following Multiple Reaction Monitoring (MRM)
transitions:
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Transition Precursor

Type (m/z)

Product (m/z)

Collision
Energy (eV)

Structural
Inference

Quantifier 294.2

1411

20-30

Intact Naphthyl
Ring
(Hydroxylation is

on side chain)

Quialifier 1 294.2

154.1

25-35

Modified
Aliphatic Chain
(N-desmethyl +
OH)

Qualifier 2 294.2

1151

40+

Naphthyl
fragment
(secondary

cleavage)

NMR Spectroscopy Strategy

Nuclear Magnetic Resonance (NMR) is required to definitively locate the position of the

hydroxyl group (Ring vs. Side Chain).

Sample Preparation[6]

e Solvent: Methanol-

(CD

OD) or DMSO-

o Note: CD

OD exchanges the amine NH and hydroxyl OH protons, simplifying the spectrum to
carbon-bound protons only. Use DMSO-

if observing the labile protons is necessary to confirm the secondary amine.
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e Concentration: >1 mg for

H NMR; >5 mg for

C NMR.

H NMR Assignments (Predictive vs. Observed)
A. The "N-Desmethyl" Signature[1][6]

o Parent: Strong singlet at
2.20 ppm (N-CH

).

» Metabolite:Absence of the signal at 2.20 ppm.
e Secondary Amine: In DMSO-

, a broad singlet (NH) appears around 4.0-9.0 ppm (highly variable/broad).

B. The "Hydroxy" Signature (Side-Chain Isomer)

This distinguishes the metabolite from simple N-desmethylterbinafine.
o Parent (t-Butyl): Singlet at
1.20 ppm (9H) representing three equivalent methyl groups.

o Metabolite (Hydroxylated t-Butyl):
o Symmetry is broken.
o Gem-dimethyl: Singlet at

~1.15 ppm (6H).

o Hydroxymethyl: Singlet (or AB quartet) at

~3.3-3.5 ppm (2H, -CH
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-OH).
o Logic: One methyl group has been oxidized to a primary alcohol.

C. Aromatic Region (Naphthalene)

« If the spectrum shows a preserved 7-proton pattern (multiplets 7.4-8.1 ppm), the ring is
unsubstituted, confirming side-chain hydroxylation.

« If the pattern integrates to 6 protons with changed splitting, the hydroxylation is on the ring
(e.g., 7-hydroxy isomer).

Key 2D NMR Correlations

e HSQC: Correlates the new methylene protons (~3.4 ppm) to a carbon at ~65-70 ppm (typical
for -CH

OH).

 HMBC: Long-range coupling from the gem-dimethyl protons to the carbinol carbon confirms
the alcohol is on the tert-butyl scaffold.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the logical flow for isolating and characterizing this
metabolite from a biological matrix.
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Biological Matrix
(Plasma/Urine)

Solid Phase Extraction
(C18/ Mixed Mode)

UPLC Separation
(C18, Gradient Elution)

MS/MS Screening
Target: m/z 294

Fragmentation Analysis
Check m/z 141 vs 157

Ring Mod Chain Mod

m/z 157 Detected m/z 141 Detected
(Ring Hydroxylated) (Side-Chain Hydroxylated)

Fraction Collection
(Semi-Prep HPLC)

NMR Confirmation
(1H, HSQC)

Confirmed Structure:
N-Desmethylhydroxyterbinafine

Click to download full resolution via product page
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Figure 1: Analytical workflow for the isolation and structural verification of N-
Desmethylhydroxyterbinafine.

Metabolic Pathway Context

Understanding where this metabolite fits in the biotransformation cascade is crucial for
explaining its presence in samples.

CYP2C9/1A2

N-Desmethyl-
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Hydroxy-
terbinafine

Click to download full resolution via product page

Figure 2: Metabolic pathway showing N-Desmethylhydroxyterbinafine as the central
intermediate to the major urinary metabolite.

Protocol: Validated LC-MS/MS Method
Objective: Quantification of N-Desmethylhydroxyterbinafine in human plasma.
o Reagents: Acetonitrile (LC-MS grade), Ammonium Formate (10 mM, pH 3.5).
e Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 pm).
» Mobile Phase:

o A: 10 mM Ammonium Formate (pH 3.5)

o B: Acetonitrile
o Gradient:

o 0.0 min: 85% A
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1.0 min: 85% A

[e]

o

3.0 min: 10% A (Ramp)

[¢]

4.0 min: 10% A (Hold)

o

4.1 min: 85% A (Re-equilibrate)

o Detection: MRM Mode (Positive ESI).
o Monitor 294.2

141.1 (Cone: 30V, Collision: 25eV).

Self-Validation Step: Always inject a "blank™ matrix sample immediately after a high-
concentration standard to check for carryover, as the secondary amine moiety can adhere to
stainless steel lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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